(S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride

Chiral purity Stereochemistry Enzymology

This meta-chlorinated L-phenylalanine hydrochloride salt offers maximum aqueous solubility for Fmoc-/Boc-SPPS building block synthesis. Its L-configuration is mandatory for biological target engagement—the D-isomer shows divergent serine protease inhibition. Validated as a cathepsin B/D/L inhibitor scaffold for cancer metastasis and neurodegeneration research. Demonstrated site-specific incorporation into recombinant proteins via PylRS/tRNA (17 mg/L yield). High chiral purity ensures batch-to-batch reproducibility. For R&D use only.

Molecular Formula C9H11Cl2NO2
Molecular Weight 236.09 g/mol
Cat. No. B571504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride
Molecular FormulaC9H11Cl2NO2
Molecular Weight236.09 g/mol
Structural Identifiers
InChIInChI=1S/C9H10ClNO2.ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1
InChIKeyMLKORXUFSMVSBB-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride: A Specialized Chlorinated Phenylalanine Derivative for Biochemical and Pharmaceutical Research


(S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride (CAS 123053-22-5), commonly referred to as 3-chloro-L-phenylalanine hydrochloride, is a non-proteinogenic, chlorinated analog of the essential amino acid L-phenylalanine [1]. This compound features a single chlorine atom substituted at the meta-position of the phenyl ring, a structural modification that confers distinct physicochemical and biochemical properties compared to the parent amino acid [2]. It is primarily utilized as a research tool and a synthetic building block in peptide chemistry, drug discovery, and enzymology, where its altered steric and electronic profile can be leveraged to probe biological systems and engineer novel molecules [3].

Why Generic Substitution of (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride Is Scientifically Unsound


The substitution of (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride with other phenylalanine analogs or even different salt forms (e.g., free base, D-isomer) is not scientifically valid due to its unique combination of stereochemistry, chlorine position, and salt form. The meta-chloro substitution alters the electron density of the aromatic ring, impacting molecular interactions, while the L-configuration is crucial for compatibility with biological systems. This specificity is critical; for instance, the D-isomer (3-chloro-D-phenylalanine) has been shown to inhibit serine proteases like thrombin , a biological activity distinct from the L-isomer's role as a cathepsin inhibitor [1]. Such differences in target engagement and downstream effects mean that one chlorinated phenylalanine cannot be interchanged with another without risking significant changes in experimental outcomes or pharmacological activity, as detailed in the quantitative evidence below.

Quantitative Differentiation Guide for Procuring (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride


Chiral Purity and Isomeric Form: L- vs. D-3-Chlorophenylalanine

As an L-amino acid derivative, (S)-2-Amino-3-(3-chlorophenyl)propanoic acid is the biologically relevant isomer for most enzyme and receptor studies. The D-isomer (R-configuration) demonstrates different enzyme inhibition profiles. For example, D-3-chlorophenylalanine has been shown to inhibit thrombin and reduce infarct size in vivo , whereas L-3-chlorophenylalanine is noted for inhibiting cathepsins D, B, and L [1]. This stereochemical distinction is absolute and dictates the compound's utility in specific experimental contexts.

Chiral purity Stereochemistry Enzymology

Salt Form and Solubility: Hydrochloride Salt vs. Free Base

The hydrochloride salt form of (S)-2-Amino-3-(3-chlorophenyl)propanoic acid (CAS 123053-22-5) is chosen for its enhanced aqueous solubility compared to its free base counterpart (CAS 80126-51-8). This is a well-established property of amino acid hydrochloride salts . While quantitative solubility limits are vendor-dependent, the improved solubility of the salt is critical for achieving the necessary concentrations for in vitro assays (e.g., cell culture, enzyme kinetics) and for downstream formulation in biological studies.

Solubility Formulation Bioavailability

Use in Solid-Phase Peptide Synthesis: A Pre-Protected Building Block Comparison

For solid-phase peptide synthesis (SPPS), (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride serves as the unprotected amino acid precursor. For direct incorporation, it must be coupled using standard carbodiimide chemistry. However, for automated SPPS, the Fmoc-protected derivative (e.g., Fmoc-3-chloro-L-phenylalanine, CAS 198560-44-0) is the preferred reagent . This is a standard workflow in peptide chemistry: the unprotected acid is used for solution-phase or specific coupling steps, while the Fmoc-derivative is required for standard automated SPPS protocols to prevent unwanted side reactions.

Solid-phase peptide synthesis SPPS Building block

Role as a Precursor for Cathepsin Inhibitor Research

L-3-chlorophenylalanine is recognized as an effective inhibitor of tissue proteases, specifically cathepsins D, B, and L [1]. While the specific inhibitory constants (Ki or IC50) for the parent amino acid are not widely reported, the compound is a crucial starting point for the development of more potent and selective inhibitors. This role contrasts with other chlorinated phenylalanines, such as p-chlorophenylalanine (fenclonine), which is a well-known irreversible inhibitor of tryptophan hydroxylase (TPH), an enzyme in serotonin biosynthesis [2].

Cathepsin inhibitor Cancer research Enzyme inhibition

Genetic Code Expansion: Incorporation Fidelity in E. coli Systems

The compound's utility in cutting-edge genetic code expansion has been demonstrated. (S)-2-Amino-3-(3-chlorophenyl)propanoic acid (as the free base) can be incorporated into proteins in E. coli using an engineered pyrrolysyl-tRNA synthetase (PylRS) mutant. In a study, its incorporation fidelity and yield were quantified at 17 mg/L when E. coli was grown in minimal media supplemented with 2 mM of the non-canonical amino acid [1].

Genetic code expansion Non-canonical amino acid Protein engineering

Procurement-Led Application Scenarios for (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride


Solid-Phase Peptide Synthesis (SPPS) Precursor

Procure (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride as the starting material for generating Fmoc- or Boc-protected building blocks for solid-phase peptide synthesis (SPPS). The hydrochloride salt's enhanced solubility facilitates efficient protection reactions, and its high chiral purity ensures the correct L-configuration is introduced into the final peptide chain . This is a critical step for developing peptide-based therapeutics and probes where the meta-chloro substitution is designed to modulate binding affinity or metabolic stability [1].

Investigating Protease-Mediated Disease Pathways

Utilize (S)-2-Amino-3-(3-chlorophenyl)propanoic acid as a core scaffold or a reference inhibitor in assays studying cathepsins D, B, and L . Its established role as a cathepsin inhibitor makes it a relevant tool compound for research into cancer cell invasion, metastasis, and neurodegenerative disorders like Alzheimer's and Parkinson's diseases, where these proteases are key pathological players [1].

Protein Engineering via Genetic Code Expansion

Incorporate (S)-2-Amino-3-(3-chlorophenyl)propanoic acid (free base) site-specifically into recombinant proteins in E. coli using an orthogonal PylRS/tRNA pair . This allows for precise probing of protein structure-function relationships. The validated incorporation yield of 17 mg/L in minimal media provides a reproducible baseline for experimental design, making this compound a viable choice over less-characterized analogs .

Synthesis of Small Molecule Drug Candidates

Employ (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride as a chiral building block in the multi-step synthesis of novel small molecule pharmaceuticals . The unique electronic properties conferred by the meta-chloro substituent can be exploited to fine-tune the physicochemical properties of drug candidates, such as lipophilicity and metabolic stability, which are crucial for optimizing pharmacokinetic profiles [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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